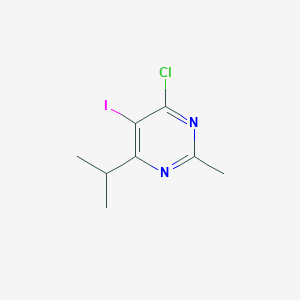![molecular formula C17H12N2O3 B11725177 N'-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide](/img/structure/B11725177.png)
N'-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide is a compound that features a chromone ring connected to a benzohydrazide moiety. This compound has garnered interest due to its potential biological activities, including anticancer and enzyme inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide typically involves the condensation reaction between 4-oxo-4H-chromene-3-carbaldehyde and benzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction can be represented as follows:
4-oxo-4H-chromene-3-carbaldehyde+benzohydrazide→N’-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide
Industrial Production Methods
While specific industrial production methods for N’-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Condensation Reactions: It can react with phosphorus reagents to form novel phosphorus-containing heterocycles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less documented.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety.
Common Reagents and Conditions
Phosphonic Acid and Esters: Used in the formation of phosphorus-containing heterocycles.
Phosphorus Sulfides and Halides: Employed in various substitution reactions.
Major Products
- 1,4,5,2-Oxadiazaphosphinines
- 1,3,2-Benzoxazaphosphinines
- α-Hydrazinophosphonic Acid
Scientific Research Applications
N’-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide has been explored for various scientific research applications:
- Anticancer Activity : The compound has shown potential anticancer activity against several cancer cell lines, including MCF-7 breast cancer cells .
- Enzyme Inhibition : It has been studied as an inhibitor of cyanobacterial fructose-1,6-/sedoheptulose-1,7-bisphosphatase, which is a target for controlling harmful algal blooms .
- Phosphorus Heterocycles Synthesis : The compound is used as a precursor in the synthesis of novel phosphorus-containing heterocycles with potential biological activities .
Mechanism of Action
The mechanism of action of N’-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide involves its interaction with specific molecular targets:
- VEGF Inhibition : The compound has been shown to inhibit the expression of Vascular Endothelial Growth Factor (VEGF), which is crucial for angiogenesis in cancer .
- Enzyme Binding : It binds to the active site of cyanobacterial fructose-1,6-/sedoheptulose-1,7-bisphosphatase, inhibiting its activity and thereby controlling algal growth .
Comparison with Similar Compounds
Similar Compounds
- 1,4,5,2-Oxadiazaphosphinines
- 1,3,2-Benzoxazaphosphinines
- α-Hydrazinophosphonic Acid
Uniqueness
N’-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide stands out due to its dual functionality, combining the chromone ring’s biological activity with the benzohydrazide moiety’s reactivity. This unique structure allows it to participate in diverse chemical reactions and exhibit multiple biological activities.
Properties
Molecular Formula |
C17H12N2O3 |
|---|---|
Molecular Weight |
292.29 g/mol |
IUPAC Name |
N-[(4-oxochromen-3-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C17H12N2O3/c20-16-13(11-22-15-9-5-4-8-14(15)16)10-18-19-17(21)12-6-2-1-3-7-12/h1-11H,(H,19,21) |
InChI Key |
KZWVAKKUDLOWKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=COC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-dimethyl-6-(3-phenylprop-2-en-1-yl)-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B11725101.png)

![Methyl 3-hydroxy-2-[2-(4-methoxyphenyl)diazen-1-yl]but-2-enoate](/img/structure/B11725107.png)

![(3R,4R,5S,6R)-5,6-dideuterio-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol](/img/structure/B11725128.png)


![3-Bromo-2,5-dimethylimidazo[1,2-a]pyridine](/img/structure/B11725151.png)

![2-[2-(4-tert-butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B11725159.png)
![2-[3-(2-Nitroprop-1-EN-1-YL)phenoxy]pyrimidine](/img/structure/B11725164.png)


![N'-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}furan-2-carbohydrazide](/img/structure/B11725184.png)
